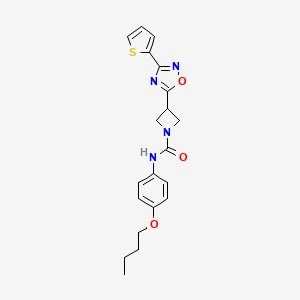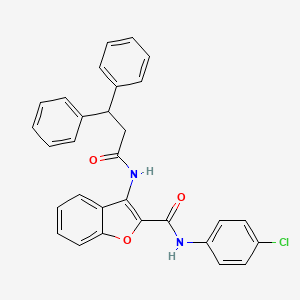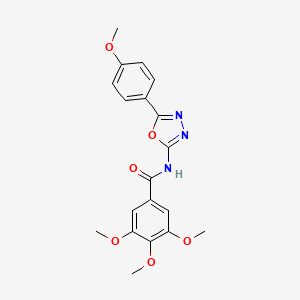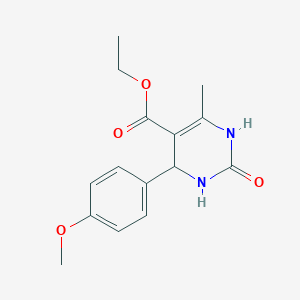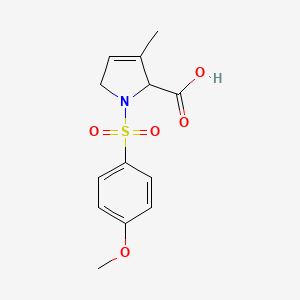
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential in the treatment of cancer, specifically in the targeting of ribosomal DNA (rDNA) transcription.
Mécanisme D'action
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide binds to the DNA template and prevents RNA polymerase I from transcribing rDNA. This leads to a decrease in ribosome production and ultimately cell death in cancer cells. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be effective in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in regulating cell growth and apoptosis. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential for clinical use. Additionally, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have some toxicity in normal cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. One area of interest is in combination therapy with other cancer drugs. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to enhance the activity of other cancer drugs, such as gemcitabine and cisplatin. Another area of interest is in the development of biomarkers for patient selection. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be more effective in cancer cells with specific genetic mutations, and identifying these mutations may help to identify patients who are most likely to benefit from treatment with N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. Finally, there is interest in the development of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzonitrile, which is reacted with cyclohexylmethyl bromide and potassium carbonate in dimethylformamide to form N-(1-cyano-1-cyclohexylethyl)-4-aminobenzonitrile. This intermediate is then reacted with formaldehyde and sodium borohydride to form N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have potential in the treatment of cancer. It specifically targets rDNA transcription, which is essential for the production of ribosomes, the cellular structures responsible for protein synthesis. Cancer cells have an increased need for ribosomes, and therefore increased rDNA transcription, compared to normal cells. By inhibiting rDNA transcription, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide selectively targets cancer cells.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(13-19,16-6-4-3-5-7-16)20-17(21)15-10-8-14(9-11-15)12-22-2/h8-11,16H,3-7,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBRLXHZJXONGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)NC(=O)C2=CC=C(C=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)
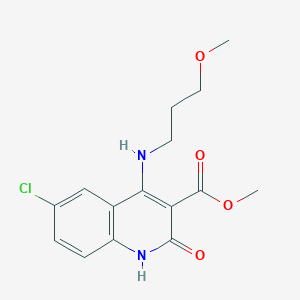
![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)
![N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2607060.png)

![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)
